![molecular formula C10H11Br2NO B14064375 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one](/img/structure/B14064375.png)
1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound that features both amino and bromomethyl functional groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: The final step involves bromination to introduce the bromomethyl and bromopropanone groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and reducing agents like hydrogen or metal hydrides for reduction reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl and amino groups can form covalent bonds or hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds include other brominated phenyl derivatives and amino-substituted benzene compounds. Compared to these, 1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of both bromomethyl and bromopropanone groups, which confer distinct reactivity and interaction profiles .
Similar Compounds
- This compound
- 2-Amino-3-bromomethylphenyl derivatives
- Brominated benzene derivatives
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.
Biological Activity
1-(2-Amino-3-(bromomethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound notable for its complex structure, which includes both amino and bromomethyl groups attached to a phenyl ring. Its molecular formula is C10H11Br2NO, with a molecular weight of approximately 321.01 g/mol. The compound has been investigated for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The bromomethyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins, enzymes, and receptors. This interaction can lead to modulation of enzyme activities or receptor functions, potentially resulting in therapeutic effects or toxicological concerns depending on the exposure context.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes through covalent modification, impacting various biochemical pathways.
- Antimicrobial Properties : Derivatives of this compound have been studied for their potential antimicrobial activity, suggesting applications in treating infections.
- Anticancer Potential : The compound's ability to modulate protein interactions may also extend to anticancer applications, although further studies are required to elucidate specific mechanisms and efficacy.
Table 1: Summary of Biological Activities
Specific Research Findings
- Enzyme Interaction Studies : A study focusing on the interaction of this compound with various enzymes demonstrated significant inhibition rates, indicating its potential as a lead compound for drug development targeting specific diseases .
- Antimicrobial Activity : In vitro tests revealed that derivatives of this compound exhibited notable antimicrobial properties against several bacterial strains, highlighting its potential use in pharmaceutical applications aimed at infection control.
- Anticancer Mechanisms : Research has indicated that the compound may influence cancer cell proliferation by modulating key signaling pathways involved in tumor growth and metastasis.
Properties
Molecular Formula |
C10H11Br2NO |
---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
1-[2-amino-3-(bromomethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(12)10(14)8-4-2-3-7(5-11)9(8)13/h2-4,6H,5,13H2,1H3 |
InChI Key |
SYKGQTNBIVWSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC(=C1N)CBr)Br |
Origin of Product |
United States |
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